6-hydroxy-12-nitro-8-thia-3,10-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5,12-tetraene-4,11-dione
Description
This compound is a complex tricyclic heterocyclic system featuring a fused bicyclo[7.4.0] backbone with sulfur (8-thia) and two nitrogen atoms (3,10-diaza) in its core. Key substituents include a hydroxyl group at position 6, a nitro group at position 12, and two ketone moieties (4,11-dione).
Properties
Molecular Formula |
C10H5N3O5S |
|---|---|
Molecular Weight |
279.23 g/mol |
IUPAC Name |
6-hydroxy-12-nitro-8-thia-3,10-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5,12-tetraene-4,11-dione |
InChI |
InChI=1S/C10H5N3O5S/c14-5-2-6(15)11-7-3-1-4(13(17)18)9(16)12-10(3)19-8(5)7/h1-2H,(H,12,16)(H2,11,14,15) |
InChI Key |
UHBHCYFYVSRWIK-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=O)NC2=C1C3=C(S2)C(=CC(=O)N3)O)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-hydroxy-12-nitro-8-thia-3,10-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5,12-tetraene-4,11-dione typically involves multi-step organic reactions. The process begins with the preparation of the core tricyclic structure, followed by the introduction of functional groups such as the hydroxy and nitro groups. Common reagents used in these reactions include nitrating agents, oxidizing agents, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
6-hydroxy-12-nitro-8-thia-3,10-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5,12-tetraene-4,11-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can convert the nitro group to an amino group, altering the compound’s properties.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas with a palladium catalyst, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation, including temperature, pressure, and solvent choice.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amino derivative, while oxidation can produce various oxygenated compounds.
Scientific Research Applications
6-hydroxy-12-nitro-8-thia-3,10-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5,12-tetraene-4,11-dione has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-hydroxy-12-nitro-8-thia-3,10-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5,12-tetraene-4,11-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the compound’s structure-activity relationship.
Comparison with Similar Compounds
The following analysis compares the structural, synthetic, and functional properties of 6-hydroxy-12-nitro-8-thia-3,10-diazatricyclo[7.4.0.0²,⁷]trideca-1(9),2(7),5,12-tetraene-4,11-dione with related heterocyclic systems.
Structural and Electronic Features
Table 1: Structural Comparison
- Ring Systems : The target compound’s tricyclic framework imposes greater rigidity compared to the spiro systems in , which may enhance binding specificity in biological targets.
Biological Activity
6-hydroxy-12-nitro-8-thia-3,10-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5,12-tetraene-4,11-dione is a complex organic compound notable for its unique bicyclic structure and diverse functional groups, including hydroxyl, nitro, and dione functionalities. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities and applications.
Chemical Structure and Properties
The molecular formula of 6-hydroxy-12-nitro-8-thia-3,10-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5,12-tetraene-4,11-dione is C13H10N2O4S, with a molecular weight of approximately 278.29 g/mol. Its structure features a thiazole ring and a diazatricyclic framework that may contribute to specific chemical properties and biological interactions.
Key Functional Groups
- Hydroxyl Group (-OH) : May participate in hydrogen bonding.
- Nitro Group (-NO2) : Suggests potential for electrophilic substitution reactions.
- Dione Structure : Implicates reactivity in various biochemical pathways.
Anticancer Properties
Recent studies have indicated that compounds structurally similar to 6-hydroxy-12-nitro-8-thia-3,10-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5,12-tetraene-4,11-dione exhibit significant anticancer activity. For instance, research demonstrates that certain nitro-substituted compounds can enhance the efficacy of radiation therapy in oral cancer cells by inducing oxidative stress and apoptosis while minimizing cytotoxic effects on normal cells .
Case Study: X-ray/SK2 Treatment
In a study examining the effects of combined X-ray and SK2 treatment on oral cancer cells (Ca9-22 and CAL 27), it was found that the treatment led to:
- Lower cell viability : 32.0% (Ca9-22) and 46.1% (CAL 27) compared to 59.0% in normal cells.
- Increased apoptosis : Higher levels of caspase activation were observed under this treatment.
- Enhanced oxidative stress : Increased reactive oxygen species (ROS) generation was noted .
Antimicrobial Activity
The compound's structural characteristics suggest potential antimicrobial properties. The presence of the thiazole ring is often associated with antimicrobial activity in various compounds. A study utilizing machine learning techniques to predict antimicrobial activity indicated that compounds with similar structures might exhibit significant antibacterial effects .
The biological activity of 6-hydroxy-12-nitro-8-thia-3,10-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5,12-tetraene-4,11-dione is likely mediated through several mechanisms:
- Electrophilic Interactions : The nitro group may facilitate electrophilic aromatic substitution reactions with biological macromolecules.
- Oxidative Stress Induction : The compound may increase ROS levels leading to cellular damage and apoptosis.
- Enzyme Inhibition : Potential interactions with enzymes involved in cancer cell proliferation or microbial growth.
Comparative Analysis Table
| Property/Activity | 6-Hydroxy Compound | Similar Compounds |
|---|---|---|
| Molecular Formula | C13H10N2O4S | Varies |
| Molecular Weight | ~278 g/mol | Varies |
| Anticancer Activity | Yes | Yes |
| Antimicrobial Activity | Potentially | Yes |
| Mechanism of Action | ROS induction | Varies |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
